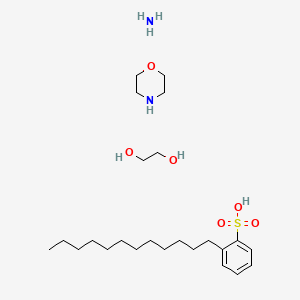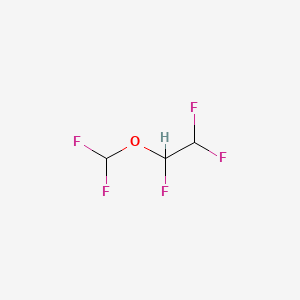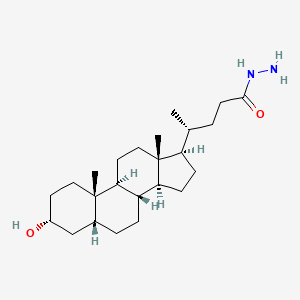
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomyces aureofaciens. It is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. Achromycin hydrochloride works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Achromycin hydrochloride involves the fermentation of Streptomyces aureofaciens to produce tetracycline. The process includes several steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium to produce tetracycline.
Isolation: The tetracycline is extracted from the fermentation broth using solvent extraction techniques.
Purification: The extracted tetracycline is purified through crystallization or chromatography.
Hydrochloride Formation: The purified tetracycline is reacted with hydrochloric acid to form tetracycline hydrochloride
Industrial Production Methods: On an industrial scale, the production of Achromycin hydrochloride follows similar steps but is optimized for large-scale operations. The fermentation process is carried out in large bioreactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Achromycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Achromycin hydrochloride can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the antibiotic’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation Products: Various oxidized derivatives of tetracycline.
Reduction Products: Reduced forms of tetracycline with modified functional groups.
Substitution Products: Tetracycline derivatives with new functional groups
Applications De Recherche Scientifique
Achromycin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating various bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotics and in veterinary medicine .
Mécanisme D'action
Achromycin hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication .
Molecular Targets and Pathways:
30S Ribosomal Subunit: The primary target of Achromycin hydrochloride.
Protein Synthesis Pathway: The antibiotic disrupts the translation process, preventing the formation of essential proteins
Comparaison Avec Des Composés Similaires
Achromycin hydrochloride belongs to the tetracycline class of antibiotics. Similar compounds include:
Doxycycline: A tetracycline derivative with a longer half-life and better absorption.
Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.
Tigecycline: A newer tetracycline derivative with a broader spectrum of activity and reduced susceptibility to resistance mechanisms
Uniqueness: Achromycin hydrochloride is unique due to its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria makes it a valuable antibiotic in clinical practice .
Propriétés
Formule moléculaire |
C24H31ClN2O8 |
|---|---|
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.C2H6.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-2H3;1H/t9-,10-,15-,21+,22-;;/m0../s1 |
Clé InChI |
GBJCZCWANPMCKS-UNCCBIAGSA-N |
SMILES isomérique |
CC.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
SMILES canonique |
CC.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















